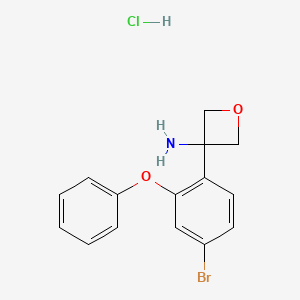
3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C₁₅H₁₄BrNO₂·HCl It is a derivative of oxetane, a four-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be formed through a cyclization reaction involving a suitable precursor. For example, a bromophenyl derivative can be reacted with an appropriate reagent to form the oxetane ring.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxetane intermediate with a phenol derivative under suitable conditions.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, such as phenols or quinones.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and molecular targets involved would depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
- 3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride
- 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride
Uniqueness
3-(4-Bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride is unique due to the presence of the phenoxy group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H15BrClNO2 |
|---|---|
Poids moléculaire |
356.64 g/mol |
Nom IUPAC |
3-(4-bromo-2-phenoxyphenyl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C15H14BrNO2.ClH/c16-11-6-7-13(15(17)9-18-10-15)14(8-11)19-12-4-2-1-3-5-12;/h1-8H,9-10,17H2;1H |
Clé InChI |
GTGMSZGRKVSBPA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=C(C=C(C=C2)Br)OC3=CC=CC=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
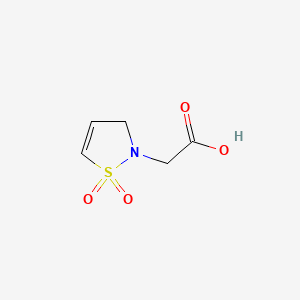
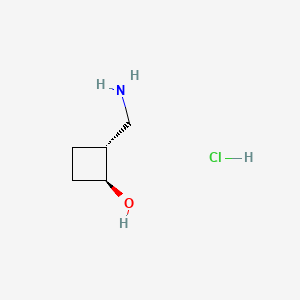
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)
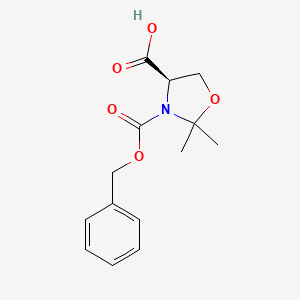

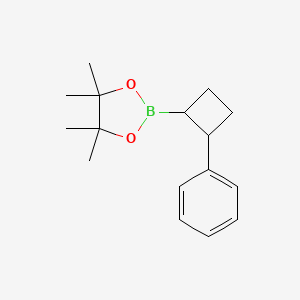
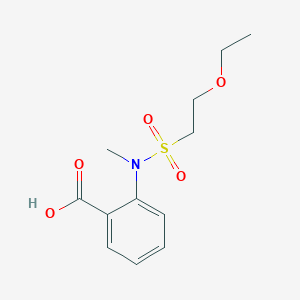
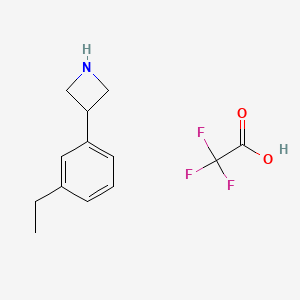
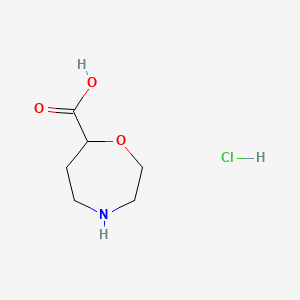
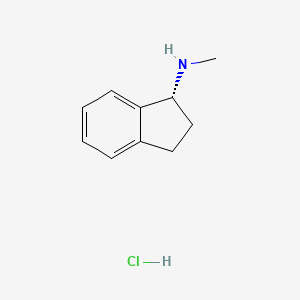
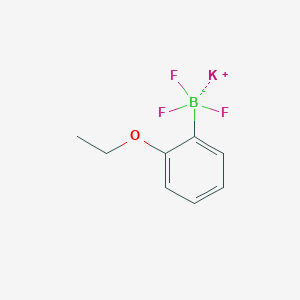
![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
